molecular formula C6H13NO B1396158 1-[(2R)-pyrrolidin-2-yl]ethan-1-ol CAS No. 848482-38-2

1-[(2R)-pyrrolidin-2-yl]ethan-1-ol

Cat. No.: B1396158
CAS No.: 848482-38-2
M. Wt: 115.17 g/mol
InChI Key: IEBYUZARWOFDSE-PRJDIBJQSA-N
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Description

1-[(2R)-pyrrolidin-2-yl]ethan-1-ol is a chemical compound that features a pyrrolidine ring attached to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2R)-pyrrolidin-2-yl]ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-[(2R)-pyrrolidin-2-yl]ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in anhydrous solvents like tetrahydrofuran or diethyl ether under controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of pyrrolidine derivatives in the presence of ethanol. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(2R)-pyrrolidin-2-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 1-[(2R)-pyrrolidin-2-yl]ethanone.

    Reduction: 1-[(2R)-pyrrolidin-2-yl]methanol.

    Substitution: Halogenated derivatives of this compound.

Comparison with Similar Compounds

Comparison: 1-[(2R)-pyrrolidin-2-yl]ethan-1-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Compared to its isomer, 1-[(2S)-pyrrolidin-2-yl]ethanol, the (2R) configuration may exhibit different pharmacological properties . Additionally, its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1-[(2R)-pyrrolidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3/t5?,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBYUZARWOFDSE-PRJDIBJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@H]1CCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848482-38-2
Record name 1-[(2R)-pyrrolidin-2-yl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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